![molecular formula C15H15ClN2O4S B248624 [4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-furan-2-yl-methanone](/img/structure/B248624.png)
[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-furan-2-yl-methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-furan-2-yl-methanone, also known as CBFM, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. CBFM is a small molecule that is structurally similar to other piperazine derivatives, which are known to have a wide range of pharmacological properties.
Scientific Research Applications
[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-furan-2-yl-methanone has been studied extensively for its potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Several studies have shown that [4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-furan-2-yl-methanone has potent anti-cancer activity, and can induce apoptosis in cancer cells. It has also been found to have anti-inflammatory properties, and can reduce inflammation in animal models of arthritis. In addition, [4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-furan-2-yl-methanone has been shown to have neuroprotective effects, and can protect neurons from damage caused by oxidative stress.
Mechanism of Action
The mechanism of action of [4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-furan-2-yl-methanone is not fully understood, but several studies have suggested that it may act by inhibiting specific enzymes or signaling pathways that are involved in the progression of diseases. For example, one study found that [4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-furan-2-yl-methanone can inhibit the activity of a protein called AKT, which is involved in the growth and survival of cancer cells. Another study found that [4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-furan-2-yl-methanone can inhibit the activity of an enzyme called COX-2, which is involved in the production of inflammatory molecules.
Biochemical and Physiological Effects
[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-furan-2-yl-methanone has been found to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. It has also been shown to have antioxidant properties, and can scavenge free radicals that are produced during oxidative stress. In animal models, [4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-furan-2-yl-methanone has been found to reduce tumor growth, improve cognitive function, and reduce inflammation.
Advantages and Limitations for Lab Experiments
[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-furan-2-yl-methanone has several advantages for use in lab experiments, including its small size, which allows it to be easily synthesized and purified. It is also relatively stable, and can be stored for long periods of time without degradation. However, [4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-furan-2-yl-methanone has some limitations, including its low solubility in water, which can make it difficult to use in some experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
Future Directions
There are several future directions for research on [4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-furan-2-yl-methanone. One area of interest is the development of more efficient synthesis methods, which could lead to the production of larger quantities of [4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-furan-2-yl-methanone for use in experiments. Another area of interest is the study of [4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-furan-2-yl-methanone in combination with other drugs, to determine whether it has synergistic effects that could enhance its therapeutic potential. Finally, more research is needed to fully understand the mechanism of action of [4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-furan-2-yl-methanone, which could lead to the development of more targeted therapies for the treatment of various diseases.
Synthesis Methods
The synthesis of [4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-furan-2-yl-methanone involves the reaction of 4-chlorobenzenesulfonyl chloride with piperazine, followed by the reaction of the resulting intermediate with furan-2-carbaldehyde. The final product is obtained after purification by column chromatography. This method has been described in detail in several research papers, and has been found to be efficient and reproducible.
properties
Product Name |
[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-furan-2-yl-methanone |
|---|---|
Molecular Formula |
C15H15ClN2O4S |
Molecular Weight |
354.8 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C15H15ClN2O4S/c16-12-3-5-13(6-4-12)23(20,21)18-9-7-17(8-10-18)15(19)14-2-1-11-22-14/h1-6,11H,7-10H2 |
InChI Key |
BXRIJNFJSWTNQJ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B248549.png)
methanone](/img/structure/B248577.png)

![1-[(4-Fluorophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B248584.png)

![Piperazine, 1-[2-(4-chlorophenoxy)acetyl]-4-(2-furanylcarbonyl)-](/img/structure/B248611.png)
![Furan-2-yl-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-methanone](/img/structure/B248612.png)
![3-Methyl-5-(4-methylphenyl)-4-pyridin-2-yl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one](/img/structure/B248618.png)
![N-{2-[(4-chloroanilino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B248622.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(phenylacetyl)piperazine](/img/structure/B248627.png)